Piperidine, 1,2,2-triethyl-
CAS No.: 89214-88-0
Cat. No.: VC18982186
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89214-88-0 |
|---|---|
| Molecular Formula | C11H23N |
| Molecular Weight | 169.31 g/mol |
| IUPAC Name | 1,2,2-triethylpiperidine |
| Standard InChI | InChI=1S/C11H23N/c1-4-11(5-2)9-7-8-10-12(11)6-3/h4-10H2,1-3H3 |
| Standard InChI Key | UPVIIOUJLXGSOW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCCCN1CC)CC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Piperidine, 1,2,2-triethyl- (CAS 89214-88-0) is systematically named 1,2,2-triethylpiperidine according to IUPAC nomenclature . Its structure consists of a piperidine core—a six-membered ring containing five methylene groups and one amine group—with three ethyl substituents positioned at the 1-, 2-, and 2-positions (Figure 1). The compound’s SMILES notation, , underscores the branching pattern of the ethyl groups .
Physicochemical Properties
Basicity and pKa
The basicity of piperidine derivatives correlates with the electron-donating effects of alkyl substituents. Unsubstituted piperidine has a pKa of 11.12, while 2,2,6,6-tetramethylpiperidine—a structurally analogous compound—exhibits a pKa of 11.07 due to steric hindrance and inductive effects . For 1,2,2-triethylpiperidine, the ethyl groups’ moderate electron-donating capacity and steric bulk may slightly reduce basicity compared to piperidine, yielding an estimated pKa of 10.5–10.8 . Experimental validation is required to confirm this prediction.
Stability and Reactivity
As a tertiary amine, 1,2,2-triethylpiperidine is expected to exhibit typical amine reactivity, including protonation by acids to form water-soluble salts and participation in alkylation or acylation reactions. Its stability under ambient conditions remains uncharacterized, though tertiary amines generally resist oxidation more effectively than primary or secondary amines.
Synthesis and Manufacturing
Challenges in Synthesis
The steric bulk of three ethyl groups poses synthetic challenges, particularly in achieving regioselectivity and avoiding side reactions. Purification may require advanced techniques such as fractional distillation or chromatography.
Applications and Theoretical Uses
Pharmaceutical Intermediate
Piperidine scaffolds are ubiquitous in drug discovery, featuring in analgesics, antipsychotics, and antiviral agents . While 1,2,2-triethylpiperidine itself has no documented medicinal applications, its structure could serve as a precursor for:
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CNS-Active Compounds: Tertiary amines often cross the blood-brain barrier, making them candidates for neurological therapeutics.
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Ligands for Catalysis: Bulky amines can act as ligands in transition-metal catalysis, modulating reaction selectivity.
Agricultural Chemistry
Piperidine derivatives are employed in agrochemicals as fungicides and insecticides. The ethyl groups in 1,2,2-triethylpiperidine might enhance lipophilicity, improving membrane permeability in pest control agents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.31 g/mol | |
| CAS Number | 89214-88-0 | |
| Estimated pKa | 10.5–10.8 | |
| IUPAC Name | 1,2,2-Triethylpiperidine |
| Comparison of Piperidine Basicity | |
|---|---|
| Compound | pKa |
| Piperidine | 11.12 |
| 2,2,6,6-Tetramethylpiperidine | 11.07 |
| 1,2,2-Triethylpiperidine (estimated) | 10.5–10.8 |
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